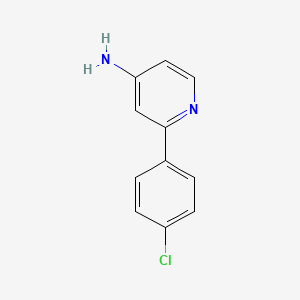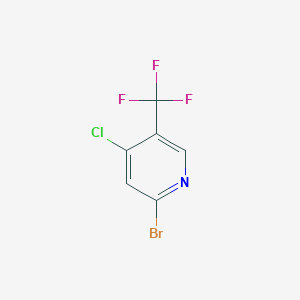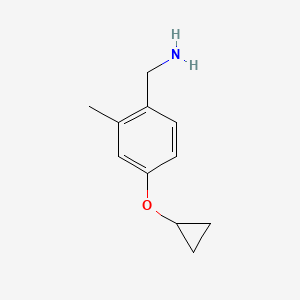![molecular formula C10H10ClN3O2 B1403664 Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate CAS No. 1400764-29-5](/img/structure/B1403664.png)
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular formula of Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate is C10H10ClN3O2 . The average mass is 239.658 Da and the monoisotopic mass is 239.046158 Da .Aplicaciones Científicas De Investigación
Pharmaceutical Research
- Summary of the Application : This compound has been used in the synthesis of novel triazole-pyrrolopyrimidine hybrids, which have potential neuroprotective and anti-neuroinflammatory properties .
- Methods of Application or Experimental Procedures : A series of novel triazole-pyrrolopyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes : The molecular results revealed that triazole-pyrrolopyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six of the compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Anti-Mycobacterial Activity
- Summary of the Application : This compound has been found to have anti-mycobacterial activity .
- Methods of Application or Experimental Procedures : The compound binds to the enzyme DNA gyrase, preventing it from breaking down the bacterial DNA .
- Results or Outcomes : The compound’s ability to bind to the enzyme RNA polymerase also contributes to its anti-mycobacterial activity .
Multi-Targeted Kinase Inhibitors
- Summary of the Application : Pyrrolo[2,3-d]pyrimidine derivatives, which can be synthesized from the compound, have been found to be potential multi-targeted kinase inhibitors .
- Methods of Application or Experimental Procedures : A series of new compounds were synthesized and their inhibitory effects were evaluated against different cancer cell lines .
- Results or Outcomes : Among the synthesized compounds, some showed promising cytotoxic effects with IC50 values ranging from 29 to 59 µM . One compound in particular exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Anti-Breast-Cancer Activity
- Summary of the Application : The compound has been used in the design of novel compounds based on the fragments of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine to improve inhibitory effects in breast cancer cells .
- Methods of Application or Experimental Procedures : The cyclopentyl substituent was retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine were modified .
- Results or Outcomes : The synthesized compounds showed promising inhibitory effects in breast cancer cells .
DNA Gyrase Inhibitor
- Summary of the Application : This compound binds to the enzyme DNA gyrase, preventing it from breaking down the bacterial DNA .
- Methods of Application or Experimental Procedures : The compound is used in a biochemical assay to test its binding affinity to the enzyme DNA gyrase .
- Results or Outcomes : The compound’s ability to bind to the enzyme DNA gyrase contributes to its antimicrobial activity .
RNA Polymerase Inhibitor
- Summary of the Application : This compound has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
- Methods of Application or Experimental Procedures : The compound is used in a biochemical assay to test its binding affinity to the enzyme RNA polymerase .
- Results or Outcomes : The compound’s ability to bind to the enzyme RNA polymerase contributes to its antimycobacterial activity .
Safety And Hazards
Direcciones Futuras
The unique properties and potential applications of Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate make it a compound of interest for future research. Its potential as a neuroprotective and anti-inflammatory agent, as suggested by studies on similar compounds , could be explored further.
Propiedades
IUPAC Name |
ethyl 4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)9-12-6-4-5-14(2)7(6)8(11)13-9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMENTCJVROGGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C(=N1)Cl)N(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



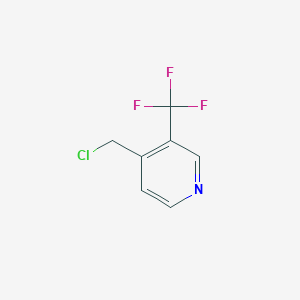
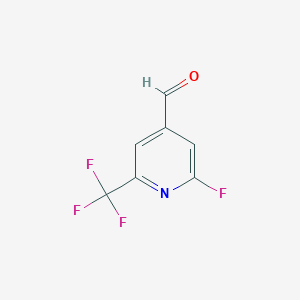
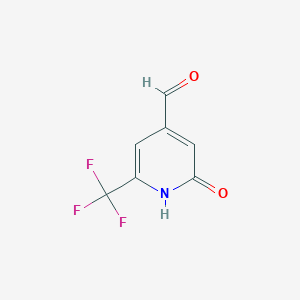
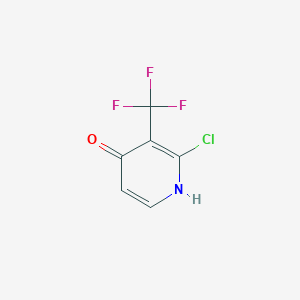
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1403590.png)
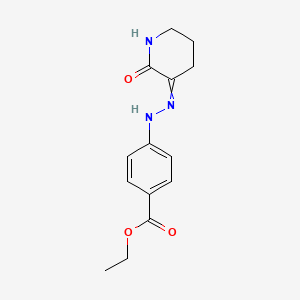
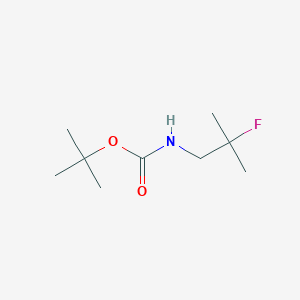
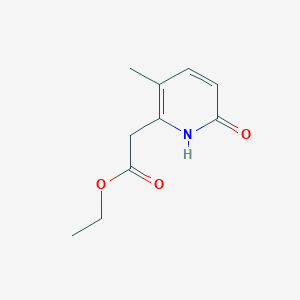
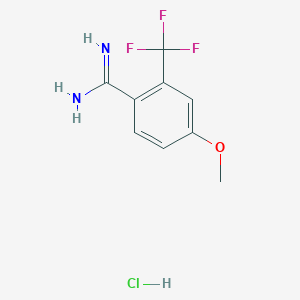
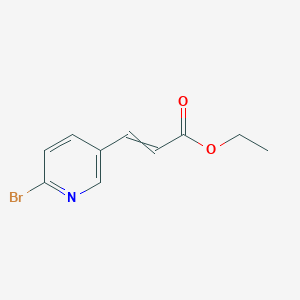
![[2-Methyl-2,3-bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoyloxy]propyl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoate](/img/structure/B1403598.png)
